molecular formula C16H13N3O4S B2713718 Methyl 4-((2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)carbamoyl)benzoate CAS No. 1797147-65-9

Methyl 4-((2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)carbamoyl)benzoate

Cat. No. B2713718
CAS RN: 1797147-65-9
M. Wt: 343.36
InChI Key: XKJQXABKAWRVCR-UHFFFAOYSA-N
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Description

“Methyl 4-((2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)carbamoyl)benzoate” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles are known to be a part of many pharmacophores and have been utilized in various applications .


Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields . Another method involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .


Molecular Structure Analysis

The molecular structure of oxadiazole derivatives has been studied using single crystal X-ray diffraction methods . Intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and NH2 group has been revealed .


Chemical Reactions Analysis

Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can vary based on the substituents in the oxadiazole ring . For example, the presence of different functional groups at the 2 and 5 positions of the oxadiazole ring typically lowers the melting and boiling points .

Scientific Research Applications

Corrosion Inhibition

Oxadiazole derivatives, such as Methyl 4-((2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)carbamoyl)benzoate, are investigated for their corrosion inhibition properties. Kalia et al. (2020) studied oxadiazole derivatives as agents for controlling steel dissolution. They found that these compounds act as effective corrosion inhibitors, particularly in acidic environments, suggesting potential applications in protecting metals from corrosive damage (Kalia et al., 2020).

Mesomorphic Behavior and Photoluminescence

Oxadiazole derivatives exhibit unique mesomorphic behaviors, which are important in liquid crystal technology. Han et al. (2010) synthesized derivatives exhibiting cholesteric and nematic phases, demonstrating their potential in display technologies and photonic applications due to their strong blue fluorescence emission and good photoluminescence quantum yields (Han et al., 2010).

Anion Sensing

These compounds have been explored for their application in anion sensing. Ma et al. (2013) reported on oxadiazole derivatives as selective colorimetric fluoride chemosensors. Their structure allows for significant color changes upon interaction with specific anions, making them potential candidates for developing new sensor technologies (Ma et al., 2013).

Synthesis of Potential Angiotensin Receptor Antagonists

In pharmaceutical research, oxadiazole derivatives have been used as intermediates in synthesizing potential angiotensin receptor antagonists. Meyer et al. (2003) detailed the structural characterization of such derivatives, highlighting their significance in developing new medications (Meyer et al., 2003).

Electrochromic Properties

The electrochromic properties of oxadiazole derivatives have been investigated for applications in smart windows and display technologies. Aydın et al. (2013) synthesized copolymers containing oxadiazole and studied their electrochromic behavior, suggesting potential use in energy-efficient windows and electronic display panels (Aydın et al., 2013).

Anticancer Activity

Some oxadiazole derivatives have shown potential as anticancer agents. Ravinaik et al. (2021) synthesized and evaluated oxadiazole compounds for their efficacy against various cancer cell lines, indicating their promise in cancer therapy (Ravinaik et al., 2021).

Mechanism of Action

While the specific mechanism of action for “Methyl 4-((2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)carbamoyl)benzoate” is not mentioned in the available resources, oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

Oxadiazoles have shown potential for a wide range of applications, including medicinal chemistry and material science . The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

methyl 4-[[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-9-17-15(23-19-9)13-12(7-8-24-13)18-14(20)10-3-5-11(6-4-10)16(21)22-2/h3-8H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJQXABKAWRVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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